molecular formula C16H12O8S2 B14543844 Dimethyl 5,5,10,10-tetraoxo-5,10-dihydro-5lambda~6~,10lambda~6~-thianthrene-1,7-dicarboxylate CAS No. 62128-65-8

Dimethyl 5,5,10,10-tetraoxo-5,10-dihydro-5lambda~6~,10lambda~6~-thianthrene-1,7-dicarboxylate

Cat. No.: B14543844
CAS No.: 62128-65-8
M. Wt: 396.4 g/mol
InChI Key: WEVNNXZZKKGNDG-UHFFFAOYSA-N
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Description

Dimethyl 5,5,10,10-tetraoxo-5,10-dihydro-5lambda~6~,10lambda~6~-thianthrene-1,7-dicarboxylate is a complex organic compound with a unique structure that includes multiple oxo groups and a thianthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5,5,10,10-tetraoxo-5,10-dihydro-5lambda~6~,10lambda~6~-thianthrene-1,7-dicarboxylate typically involves the reaction of thianthrene derivatives with appropriate reagents to introduce the oxo and carboxylate groups. Common synthetic routes include:

    Oxidation of Thianthrene Derivatives: Using oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxo groups.

    Esterification: Reacting the resulting carboxylic acids with methanol in the presence of acid catalysts to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation and esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,5,10,10-tetraoxo-5,10-dihydro-5lambda~6~,10lambda~6~-thianthrene-1,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products Formed

    Oxidation Products: Higher oxo derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Amides, alcohols, and other substituted derivatives.

Scientific Research Applications

Dimethyl 5,5,10,10-tetraoxo-5,10-dihydro-5lambda~6~,10lambda~6~-thianthrene-1,7-dicarboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Dimethyl 5,5,10,10-tetraoxo-5,10-dihydro-5lambda~6~,10lambda~6~-thianthrene-1,7-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxo groups can form hydrogen bonds with active sites, while the thianthrene core can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5,5,10,10-tetraoxo-5,10-dihydro-5lambda~6~,10lambda~6~-thianthrene-1,7-dicarboxylate: Similar in structure but with different substituents.

    This compound: Another thianthrene derivative with varying functional groups.

Uniqueness

This compound is unique due to its specific combination of oxo and ester groups, which confer distinct chemical and biological properties

Properties

CAS No.

62128-65-8

Molecular Formula

C16H12O8S2

Molecular Weight

396.4 g/mol

IUPAC Name

dimethyl 5,5,10,10-tetraoxothianthrene-1,7-dicarboxylate

InChI

InChI=1S/C16H12O8S2/c1-23-15(17)9-6-7-11-13(8-9)25(19,20)12-5-3-4-10(16(18)24-2)14(12)26(11,21)22/h3-8H,1-2H3

InChI Key

WEVNNXZZKKGNDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)S(=O)(=O)C3=C(C=CC=C3S2(=O)=O)C(=O)OC

Origin of Product

United States

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